molecular formula C18H17N5O4S B4146234 N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide

N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide

Cat. No.: B4146234
M. Wt: 399.4 g/mol
InChI Key: GUAAKIKHIXJPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a pyrazine carbonyl hydrazinyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the naphthalene-2-sulfonamide core, followed by the introduction of the pyrazine carbonyl hydrazinyl side chain through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism by which N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-2,2-diphenylacetamide: Shares a similar core structure but differs in the side chain composition.

    3-oxo-5-substituted benzylidenes 6-methyl-(4H)2-pyridazinyl acetamides:

Uniqueness

N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-23(12-17(24)21-22-18(25)16-11-19-8-9-20-16)28(26,27)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAAKIKHIXJPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NNC(=O)C1=NC=CN=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Reactant of Route 2
N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Reactant of Route 3
N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide
Reactant of Route 6
N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.